2-Phenylpyrimidine-4-thiol 2-Phenylpyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.: 33630-21-6
VCID: VC7968315
InChI: InChI=1S/C10H8N2S/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
SMILES: C1=CC=C(C=C1)C2=NC=CC(=S)N2
Molecular Formula: C10H8N2S
Molecular Weight: 188.25

2-Phenylpyrimidine-4-thiol

CAS No.: 33630-21-6

Cat. No.: VC7968315

Molecular Formula: C10H8N2S

Molecular Weight: 188.25

* For research use only. Not for human or veterinary use.

2-Phenylpyrimidine-4-thiol - 33630-21-6

Specification

CAS No. 33630-21-6
Molecular Formula C10H8N2S
Molecular Weight 188.25
IUPAC Name 2-phenyl-1H-pyrimidine-6-thione
Standard InChI InChI=1S/C10H8N2S/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Standard InChI Key KTGIQHLZKVLKCB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=CC(=S)N2
Canonical SMILES C1=CC=C(C=C1)C2=NC=CC(=S)N2

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Phenylpyrimidine-4-thiol belongs to the pyrimidine family, featuring a planar six-membered aromatic ring with nitrogen atoms at the 1- and 3-positions. The thiol group at C4 and the phenyl substituent at C2 impart distinct electronic and steric properties, influencing its reactivity and intermolecular interactions . Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₈N₂S
Molecular Weight188.25 g/mol
Boiling Point330.9°C (estimated)
Density1.21 g/cm³
AppearanceYellow crystalline powder
SMILESC1=CC=C(C=C1)C2=NC=CC(=S)N2

The compound’s structure has been confirmed via NMR, IR, and X-ray crystallography in related pyrimidine derivatives, though specific crystallographic data for 2-phenylpyrimidine-4-thiol remains limited .

Spectral Data

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 7.3–8.5 ppm) and thiol protons (δ ~3.5 ppm, broad) are observed .

  • IR: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600–1450 cm⁻¹ (C=N/C=C stretches) .

Synthesis Methodologies

Traditional Routes

The classical synthesis involves cyclocondensation reactions between β-diketones or chalcones with thiourea under acidic or basic conditions. For example, heating 1,3-diphenylpropane-1,3-dione with thiourea in ethanol yields 2-phenylpyrimidine-4-thiol, albeit with moderate efficiency (50–60%) .

Advanced Synthetic Strategies

Recent advances employ divinyl ketones and thiourea via aza-Michael addition/nucleophilic cyclization cascades. This method, reported by De Gruyter (2018), achieves yields exceeding 85% under mild conditions (80°C, KOH/ethanol) . The mechanism proceeds through:

  • Aza-Michael Addition: Thiourea attacks divinyl ketones to form intermediate A.

  • Cyclization and Aromatization: Intramolecular nucleophilic attack followed by dehydration yields the final product .

A comparative analysis of synthesis methods is provided below:

MethodReactantsConditionsYield (%)Reference
Chalcone CyclizationChalcone, thioureaH₂SO₄, reflux55
Divinyl Ketone RouteDivinyl ketone, thioureaKOH, ethanol, 80°C87

Biological Activities

Antimicrobial Properties

Pyrimidine-2-thiol derivatives exhibit broad-spectrum antimicrobial activity. In a study by Utale et al. (1999), analogs of 2-phenylpyrimidine-4-thiol demonstrated inhibition against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL) . The thiol group enhances membrane permeability, disrupting microbial cell walls .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and GPR119 agonists. For instance, 4-amino-2-phenylpyrimidine derivatives improve glucose tolerance in murine models, highlighting potential for diabetes therapeutics .

Analytical Chemistry

2-Phenylpyrimidine-4-thiol acts as a ligand in colorimetric assays for metal ion detection (e.g., Pb²⁺, Ru³⁺) due to its strong thiophilicity .

Organic Synthesis

It participates in Suzuki-Miyaura couplings to generate biaryl structures, useful in materials science . For example, coupling with 4-bromophenylboronic acid yields 2,4-diphenylpyrimidine, a fluorescent scaffold .

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